
3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate is an organic compound that features a bromophenyl group attached to a propyl chain, which is further linked to a 4-methylbenzene-1-sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate typically involves a multi-step process:
Bromination: The initial step involves the bromination of phenylpropane to introduce the bromine atom at the para position.
Sulfonation: The next step is the sulfonation of 4-methylbenzene to form 4-methylbenzene-1-sulfonyl chloride.
Coupling Reaction: Finally, the brominated phenylpropane is reacted with 4-methylbenzene-1-sulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfonate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 could produce a de-brominated product.
科学研究应用
3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism by which 3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)propyl 4-methylbenzene-1-sulfonate
- 3-(4-Fluorophenyl)propyl 4-methylbenzene-1-sulfonate
- 3-(4-Methylphenyl)propyl 4-methylbenzene-1-sulfonate
Uniqueness
3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity, making it distinct from its chloro, fluoro, and methyl analogs.
属性
分子式 |
C16H17BrO3S |
|---|---|
分子量 |
369.3 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H17BrO3S/c1-13-4-10-16(11-5-13)21(18,19)20-12-2-3-14-6-8-15(17)9-7-14/h4-11H,2-3,12H2,1H3 |
InChI 键 |
PRPLKRHRWWFCGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


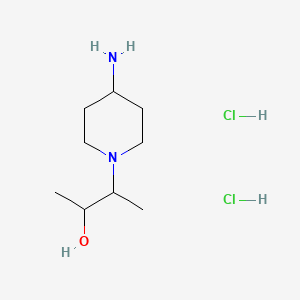
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)
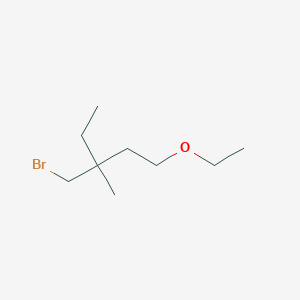
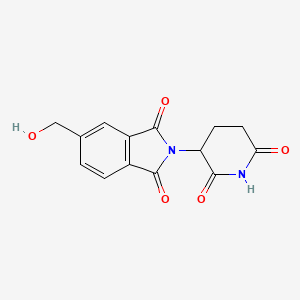
![Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate](/img/structure/B13553669.png)
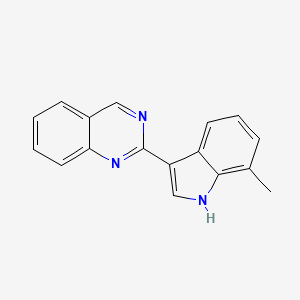
![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)

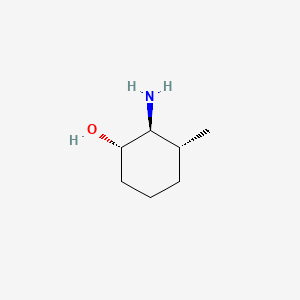
![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)

![Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13553706.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553707.png)
![Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13553712.png)
